N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound with the molecular formula C27H27N5O5S and a molecular weight of 533.611 g/mol . This compound is known for its unique structure, which includes both hydrazide and phenoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with 4-methylphenoxyacetic acid hydrazide in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with various biomolecules, potentially inhibiting their function. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazide and phenoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H20N2O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O5/c1-12-4-6-14(7-5-12)25-11-17(21)20-19-10-13-8-15(23-2)18(22)16(9-13)24-3/h4-10,22H,11H2,1-3H3,(H,20,21)/b19-10+ |
InChI Key |
IXGHSABVOSLUSU-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
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